8-Amino-Inosine
Description
Contextualization within Nucleoside Analogues Research
Nucleoside analogues are a class of synthetic compounds that mimic the structure of natural nucleosides, the fundamental building blocks of DNA and RNA. ontosight.ai By virtue of this structural similarity, they can interfere with various cellular processes, including nucleic acid synthesis, signaling pathways, and energy metabolism. ontosight.ai This ability to modulate key biological functions has made nucleoside analogues a cornerstone of medicinal chemistry, leading to the development of numerous antiviral and anticancer agents.
8-Amino-Inosine fits within this research paradigm as a purine (B94841) nucleoside analogue. chemicalbook.com Its structure consists of an inosine (B1671953) base, which is composed of a hypoxanthine (B114508) molecule linked to a ribose sugar, with an amino group attached at the 8th position of the purine ring. medkoo.comscbt.com This modification at the 8-position is a critical feature that distinguishes it from its parent compound, inosine, and confers upon it distinct chemical properties and biological activities. ontosight.ainih.gov Researchers have explored how this and other substitutions at the 8-position can influence the molecule's interaction with enzymes and receptors, leading to a wide range of pharmacological effects. jst.go.jpacs.org
Historical Perspectives on 8-Substituted Purines in Biological Systems
The exploration of 8-substituted purines is not a recent endeavor. The strategic modification of the purine core at the 8-position has been a subject of interest for decades. nih.gov Early research in this area focused on understanding how substitutions at this site would alter the conformation and hydrogen-bonding patterns of the nucleoside. acs.orgpnas.org It was established that the introduction of a substituent at the 8-position of a purine nucleoside can significantly influence its preferred conformation around the glycosidic bond, which links the purine base to the sugar moiety. pnas.org
The synthesis of 8-substituted purine nucleotides, often using 8-bromo derivatives as key intermediates, opened the door to a variety of new compounds with diverse functionalities. jst.go.jp These modifications were found to impact the biological activity of the parent nucleosides, leading to the investigation of 8-substituted purines as potential therapeutic agents. nih.govresearchgate.net For instance, studies have examined their potential as kinase inhibitors and as inducers of differentiation in leukemia cell lines. nih.govresearchgate.net The development of synthetic methodologies to create these analogues has been crucial for advancing the field and enabling the systematic exploration of their structure-activity relationships. nih.govmdpi.com
Endogenous Occurrence and Biological Significance of this compound
Initially studied as a synthetic compound, research has revealed that this compound is an endogenously occurring molecule in biological systems. nih.gov Its presence, along with other 8-aminopurines like 8-aminoguanine (B17156) and 8-aminoguanosine (B66056), has been identified in vivo. nih.govnih.gov The formation of these compounds is linked to processes such as nitrosative stress, where reactive nitrogen species can modify guanine (B1146940) moieties within biomolecules. nih.gov
The biological significance of endogenous this compound is an active area of investigation. A key finding is its ability to inhibit the enzyme purine nucleoside phosphorylase (PNPase). medkoo.comnih.gov PNPase plays a crucial role in the purine salvage pathway, breaking down inosine and guanosine (B1672433). nih.gov By inhibiting this enzyme, this compound can lead to an increase in the levels of inosine. nih.govahajournals.orgahajournals.org This elevation of inosine has been shown to have various physiological effects, including diuretic and natriuretic (salt-excreting) activities. medkoo.comnih.gov
Furthermore, the accumulation of inosine can activate adenosine (B11128) receptors, particularly the A2B receptor, which is involved in signaling pathways that can influence blood flow and inflammation. nih.govahajournals.orgahajournals.org The discovery of this compound as an endogenous modulator of purine metabolism highlights its potential role in physiological and pathophysiological processes, opening new avenues for therapeutic intervention. nih.govnih.govahajournals.org
Structure
3D Structure
Properties
IUPAC Name |
8-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O5/c11-10-14-4-7(12-2-13-8(4)19)15(10)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H2,11,14)(H,12,13,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBCXRIVPFSZZSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=O)N1)N=C(N2C3C(C(C(O3)CO)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10296437 | |
| Record name | 8-amino-9-pentofuranosyl-3,9-dihydro-6h-purin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10296437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13389-16-7 | |
| Record name | NSC109320 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109320 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-amino-9-pentofuranosyl-3,9-dihydro-6h-purin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10296437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization of 8 Amino Inosine
Chemical Synthesis of the 8-Amino-Inosine Scaffold
The construction of the fundamental this compound structure can be achieved through several synthetic routes, with two prominent methods being the total synthesis from readily available purine (B94841) building blocks and the chemical transformation of halogenated inosine (B1671953) analogs.
Total Synthesis Approaches from Purine Precursors (e.g., Adenine)
A total synthesis strategy for the this compound scaffold, particularly for N1-substituted derivatives like 8-NH2-N1-inosine 5′-monophosphate (8-NH2-N1-IMP), has been reported starting from adenine (B156593). ontosight.ainih.gov This approach involves a multi-step sequence that builds the desired functionalities onto the purine core.
A key transformation in this pathway is the introduction of a substituent at the N1 position. For instance, the synthesis of the N1-ribosyl scaffold can be achieved by treating a protected 8-bromohypoxanthine (B1496474) derivative with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) followed by trimethylsilyl (B98337) triflate (TMSOTf) and a protected ribofuranose. mdpi.com The 8-amino group is typically introduced later in the synthesis. One common method involves the conversion of an 8-bromo intermediate to an 8-azido analogue using sodium azide (B81097), which is then reduced to the 8-amino group via hydrogenation with a palladium catalyst. mdpi.com
Table 1: Key Steps in the Total Synthesis of an this compound Derivative from a Purine Precursor
| Step | Precursor | Reagents and Conditions | Product |
| 1 | 6-Chloropurine | Introduction of an N9-hydroxybutyl chain, followed by conversion to protected 8-bromohypoxanthine. | Protected 8-bromohypoxanthine derivative |
| 2 | Protected 8-bromohypoxanthine | DBU, TMSOTf, 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose | N1-ribosyl scaffold |
| 3 | 8-Bromo analogue | Sodium azide (NaN3), DMF, 70 °C | 8-Azido analogue |
| 4 | 8-Azido analogue | Hydrogen (H2), Palladium on carbon (Pd/C) | 8-Amino analogue |
Derivatization from Halogenated Inosine Analogues (e.g., 8-Bromo-Inosine)
A more direct and widely utilized method for synthesizing this compound involves the derivatization of a halogenated precursor, most commonly 8-bromo-inosine. This intermediate is readily accessible and serves as a versatile starting point for introducing a variety of substituents at the 8-position.
The conversion of 8-bromo-inosine to this compound is typically achieved through a two-step process. First, the 8-bromo group is displaced by an azide group through a nucleophilic substitution reaction with sodium azide. mdpi.com Subsequently, the resulting 8-azido-inosine is reduced to this compound. A common method for this reduction is catalytic hydrogenation using palladium on carbon as the catalyst. mdpi.com This approach has been successfully applied to the synthesis of various this compound derivatives, including those with protected ribose moieties. mdpi.com
Preparation of this compound Analogs and Modified Forms
To investigate the biological roles and therapeutic potential of this compound, researchers have synthesized a wide array of its analogs. These modifications include the introduction of substituents at the N1 position, the attachment of various side chains at the 8-amino group, and alterations to the ribose sugar.
Synthesis of 8-Substituted-N1-Inosine 5′-Monophosphate (8-NH2-N1-IMP)
The synthesis of 8-amino-N1-inosine 5′-monophosphate (8-NH2-N1-IMP), a key fragment for studying enzymes like CD38, has been accomplished through a total synthesis approach. ontosight.ainih.govnih.gov This synthesis begins with a protected adenine derivative and involves the sequential construction of the N1-ribosylated and 8-aminated hypoxanthine (B114508) core, followed by phosphorylation at the 5'-position of the ribose. mdpi.com The phosphorylation step is crucial for the biological activity of these compounds. nih.gov Studies have shown that 8-NH2-N1-IMP is a potent inhibitor of CD38-mediated hydrolysis. nih.govresearchgate.net
Introduction of Alkylamino Chains at the 8-Position (e.g., 6-Aminohexyl group)
To explore the effects of extending a functional group from the 8-position, alkylamino chains have been introduced. A notable example is the synthesis of 8-((6-aminohexyl)amino)inosine 5'-monophosphate. ontosight.ainih.gov This is typically achieved by reacting 8-bromo-inosine 5'-monophosphate with 1,6-diaminohexane. The resulting derivative, with a flexible linker arm, has been utilized in the development of affinity chromatography materials for the purification of inosine-nucleotide-dependent enzymes. nih.govcapes.gov.brportlandpress.com The synthesis of similar C8-alkylamino substituted nucleosides, such as 2'-deoxyguanosine (B1662781) derivatives, has also been described, often involving a Sonogashira coupling of a protected alkynylamines with an 8-bromo nucleoside, followed by hydrogenation. nih.gov
Table 2: Synthesis of an 8-Alkylamino-Inosine Derivative
| Precursor | Reagent | Product | Application |
| 8-Bromo-inosine 5'-monophosphate | 1,6-Diaminohexane | 8-((6-Aminohexyl)amino)inosine 5'-monophosphate | Affinity chromatography |
Modifications to the Ribose Moiety
Altering the ribose portion of this compound can significantly impact its conformational properties and biological activity. Researchers have synthesized analogs with modifications such as changes in stereochemistry or the replacement of the ribose ring altogether.
For instance, analogs with an L-ribose configuration at the N1 position have been prepared. mdpi.com The synthesis of these L-ribose-N1-IMP analogues involves using tetra-acetyl-L-ribose in the N1-ribosylation step. mdpi.com Comparing the activity of these L-ribose analogs with their D-ribose counterparts has revealed that the stereochemistry of the ribose can have a substantial effect on biological function. nih.gov
Furthermore, the "southern" ribose has been replaced with an N9-butyl linker to create N9-hydroxybutyl-N1-inosine derivatives. mdpi.comnih.gov This modification was inspired by related cyclic analogues and was aimed at improving the inhibitory properties against enzymes like CD38. mdpi.com The synthesis involves introducing an N9-hydroxybutyl chain onto a purine precursor early in the synthetic sequence. nih.gov
Enzymatic Interactions and Purine Metabolic Pathway Modulation by 8 Amino Inosine
Inhibition of Purine (B94841) Nucleoside Phosphorylase (PNPase) by 8-Amino-Inosine
Determination of Enzyme Inhibition Constants (Ki values)
The inhibitory potency of this compound against PNPase has been quantified by determining its inhibition constant (Ki). One study reported a Ki value of 48 µmol/L for this compound as a competitive inhibitor of rhPNPase. nih.govresearchgate.net Another investigation, using rhPNPase with inosine (B1671953) as the substrate, determined a Ki of 35 µmol/L (with a 95% confidence interval of 26–49 µmol/L). nih.govresearchgate.net These values indicate that this compound is a potent inhibitor of PNPase.
Comparative Inhibition Profile with Other 8-Aminopurines (e.g., 8-Aminoguanine (B17156), 8-Aminohypoxanthine)
When compared under identical conditions, this compound, 8-aminohypoxanthine (B116433), and 8-aminoguanine all exhibit competitive inhibition kinetics against the metabolism of inosine to hypoxanthine (B114508) by rhPNPase. nih.gov However, their potencies differ significantly. The established order of potency for PNPase inhibition is 8-aminoguanine > 8-aminohypoxanthine = this compound. nih.govnih.gov
Specifically, 8-aminoguanine is the most potent inhibitor, with a calculated Ki of 2.8 µmol/L (95% confidence interval, 2.2–3.5 µmol/L) when inosine is the substrate. nih.gov In contrast, this compound and 8-aminohypoxanthine are approximately 10-fold less potent than 8-aminoguanine. nih.gov The Ki for 8-aminohypoxanthine was determined to be 28 µmol/L (95% confidence interval, 23–34 µmol/L) with inosine as the substrate, and 20 µmol/L (95% confidence interval, 14–29 µmol/L) with guanosine (B1672433) as the substrate. nih.gov
Below is a data table summarizing the comparative inhibition constants (Ki) of these 8-aminopurines against rhPNPase.
| Compound | Substrate | Ki (µmol/L) | 95% Confidence Interval (µmol/L) |
| 8-Aminoguanine | Inosine | 2.8 | 2.2–3.5 |
| This compound | Inosine | 35 | 26–49 |
| 8-Aminohypoxanthine | Inosine | 28 | 23–34 |
| 8-Aminohypoxanthine | Guanosine | 20 | 14–29 |
In Vivo Modulation of Purine Metabolome and Nucleoside Ratios (e.g., Inosine/Hypoxanthine)
Administration of this compound in vivo leads to significant modulation of the purine metabolome, confirming its ability to inhibit PNPase. nih.govnih.gov When administered to rats at a dose of 33.5 µmol/kg, this compound, along with 8-aminoguanine and 8-aminohypoxanthine, reduced the urinary ratios of guanine-to-guanosine and hypoxanthine-to-inosine. nih.govnih.gov This shift in nucleoside ratios is a direct consequence of PNPase inhibition, which blocks the conversion of inosine to hypoxanthine and guanosine to guanine (B1146940). ahajournals.orgahajournals.org
This "rebalancing" of the purine metabolome results in increased levels of the protective purine nucleosides, inosine and guanosine, and decreased levels of potentially damaging purines like hypoxanthine and xanthine (B1682287). ahajournals.orgahajournals.orgnih.gov For instance, treatment with the related compound 8-aminoguanosine (B66056) in mice led to reduced urinary hypoxanthine levels and an increased inosine-to-hypoxanthine ratio. ahajournals.orgnih.gov Similarly, 8-aminoguanine administration in rats profoundly increased the urinary excretion of inosine while markedly decreasing the excretion of hypoxanthine. ahajournals.org These findings collectively demonstrate the in vivo efficacy of 8-aminopurines, including this compound, in modulating purine metabolic pathways through PNPase inhibition. ahajournals.org
Metabolism of this compound to Active Metabolites (e.g., 8-Aminohypoxanthine)
The significance of this metabolic step is that 8-aminohypoxanthine is itself a potent competitive inhibitor of PNPase. nih.gov This means that this compound can inhibit PNPase through two distinct mechanisms:
Directly, by acting as a competitive substrate. nih.gov
Indirectly, through its conversion to 8-aminohypoxanthine, which then acts as a competitive antagonist of the enzyme. nih.gov
Further metabolism of the resulting 8-aminohypoxanthine to 8-aminoxanthine (B1206093) is carried out by the enzyme xanthine oxidase. nih.govnih.gov The structural similarity between the this compound/8-aminohypoxanthine pair and the 8-aminoguanosine/8-aminoguanine pair is noteworthy. nih.gov
Interaction with CD38 Ectoenzyme
This compound derivatives have been investigated as potential inhibitors of the multifunctional ectoenzyme CD38. mdpi.com CD38 is primarily known as an NAD⁺ glycohydrolase that also plays a role in the metabolism of the calcium-mobilizing second messenger, cyclic adenosine (B11128) 5′-diphosphoribose (cADPR). mdpi.com
Specifically, 8-substituted N1-inosine 5′-monophosphate (N1-IMP) derivatives have shown promise as inhibitors of the CD38-mediated hydrolysis of cADPR. mdpi.com Among these, 8-amino-N1-IMP has been identified as the most potent inhibitor in a small series of compounds, with an IC₅₀ value of 7.6 μM. mdpi.comnih.gov This potency is considerably better than its cyclic counterpart, 8-NH₂-N1-cIDPR, which has an IC₅₀ of 56 μM. mdpi.com
High-performance liquid chromatography (HPLC) studies have confirmed that 8-amino-N1-IMP can be cleaved at high concentrations of CD38, which indicates that it can access the enzyme's catalytic machinery. mdpi.comnih.gov Furthermore, crystallographic studies of an 8-amino N1-cIDPR complexed with CD38 have revealed specific interactions, including a hydrogen bond with Asp-155 and another with a realigned Glu-146. researchgate.net
Inhibition of CD38-Mediated cADPR Hydrolysis by 8-NH2-N1-IMP
8-Amino-N1-inosine 5'-monophosphate (8-NH2-N1-IMP), a derivative of this compound, has been identified as a notable inhibitor of the multifunctional ectoenzyme CD38. This enzyme is responsible for, among other functions, the hydrolysis of cyclic adenosine 5'-diphosphoribose (cADPR), a crucial second messenger involved in calcium mobilization. Research has demonstrated that non-cyclic fragments of cADPR analogs, such as 8-NH2-N1-IMP, can effectively inhibit this hydrolytic activity.
Studies reveal that 8-substituted-N1-IMP derivatives are more potent inhibitors of CD38-mediated cADPR hydrolysis than their cyclic parent compounds. Specifically, 8-NH2-N1-IMP demonstrates an IC50 value of 7.6 μM. This indicates a significantly higher potency compared to its cyclic counterpart, 8-amino-N1-cyclic inosine 5'-diphosphoribose (8-NH2-N1-cIDPR), which has an IC50 of 56 µM, and the parent cyclic compound, N1-cIDPR, with an IC50 of 276 µM. nih.govahajournals.orgresearchgate.netahajournals.org
Interestingly, further investigations using high concentrations of CD38 have shown that 8-NH2-N1-IMP is not only an inhibitor but also a substrate for the enzyme. nih.govahajournals.org The molecule is cleaved at the N1-ribosyl bond, which confirms that it gains access to the catalytic machinery of CD38 and binds within the active site, orienting itself in a manner that allows for catalysis. nih.govahajournals.orgahajournals.org This dual role as both an inhibitor and a substrate underscores the significant interaction between 8-NH2-N1-IMP and the CD38 enzyme.
Table 1: Inhibitory Potency of 8-NH2-N1-IMP and Related Analogues on CD38-Catalyzed cADPR Hydrolysis
| Compound | IC50 Value (µM) | Compound Type |
|---|---|---|
| 8-NH2-N1-IMP | 7.6 | Non-cyclic Fragment |
| 8-NH2-N1-cIDPR | 56 | Cyclic Analogue |
| N1-cIDPR | 276 | Cyclic Analogue |
Data sourced from multiple studies. nih.govahajournals.orgresearchgate.netahajournals.org
Structural Requirements for CD38 Inhibitory Activity (e.g., Essential Role of 5′-Phosphate Group)
The inhibitory activity of 8-NH2-N1-IMP and its analogues against CD38 is highly dependent on specific structural features. ahajournals.orgahajournals.org The most critical of these is the presence of the 5'-phosphate group on the ribose sugar. ahajournals.orgahajournals.org
Research into the structure-activity relationship of these compounds has unequivocally demonstrated that the 5'-phosphate group is essential for potent inhibitory activity. ahajournals.orgahajournals.org Analogues that lack the N1-ribose-5'-phosphate moiety exhibit poor inhibition of CD38. ahajournals.orgfrontiersin.org Furthermore, attempts to replace this phosphate (B84403) group with a bioisostere, such as a sulfonamide, have proven unsuccessful in retaining significant activity. ahajournals.orgahajournals.org This highlights the specific and crucial role of the phosphate in the interaction with the enzyme.
Crystallography studies of related inhibitors complexed with CD38 have provided insights into the binding mechanism. ahajournals.orgresearchgate.net For instance, the improved inhibition of 8-amino substituted cyclic analogues is rationalized by the formation of additional hydrogen bonds with key residues in the CD38 active site, such as Asp-155 and a realigned Glu-146. ahajournals.orgresearchgate.net These inhibitors bind deep within the active site, near the catalytic residue Glu-226. ahajournals.orgresearchgate.net The substantial overlap in the binding position of the "northern" ribose monophosphate region across different potent inhibitors suggests this area is a critical anchor point for inhibitor design. ahajournals.orgresearchgate.netnih.gov
Other Enzyme Interactions (e.g., Adenosine Kinase, Poly(A) Polymerase, Xanthine Oxidase)
Beyond its interaction with CD38, this compound and its metabolites engage with other key enzymes in purine metabolism.
Purine Nucleoside Phosphorylase (PNPase): this compound is a competitive inhibitor of purine nucleoside phosphorylase (PNPase). nih.gov This enzyme is crucial for the purine salvage pathway, where it catalyzes the phosphorolysis of inosine to hypoxanthine. nih.gov Studies have reported the inhibition constant (Ki) for this compound against recombinant human PNPase to be in the range of 35 µM to 48 µM. In addition to being an inhibitor, this compound also acts as a competitive substrate for PNPase. nih.gov The enzyme metabolizes it to 8-aminohypoxanthine, which is itself a competitive inhibitor of PNPase. nih.gov This dual action demonstrates a significant modulation of the purine salvage pathway.
Xanthine Oxidase (XO): The primary metabolite of this compound via PNPase, 8-aminohypoxanthine, is a substrate for xanthine oxidase. nih.govahajournals.org Xanthine oxidase, a key enzyme in purine degradation, metabolizes 8-aminohypoxanthine to 8-aminoxanthine. nih.govahajournals.org Kinetic studies have shown that while the Michaelis constant (Km) of xanthine oxidase for 8-aminohypoxanthine is similar to that for its natural substrate hypoxanthine, the maximum reaction rate (Vmax) is significantly lower, at approximately 32% of that for hypoxanthine. researchgate.net
Adenosine Kinase and Poly(A) Polymerase: Currently, specific research detailing the direct interaction of this compound with adenosine kinase or poly(A) polymerase is limited. While these enzymes are critical in purine and RNA metabolism, respectively, their specific interactions with this compound have not been a primary focus of the reviewed studies.
Table 2: Interaction of this compound and its Metabolite with Other Enzymes
| Enzyme | Interacting Compound | Type of Interaction | Kinetic Parameter |
|---|---|---|---|
| Purine Nucleoside Phosphorylase (PNPase) | This compound | Competitive Inhibitor / Substrate | Ki ≈ 35-48 µM |
| Purine Nucleoside Phosphorylase (PNPase) | 8-Aminohypoxanthine | Competitive Inhibitor | - |
| Xanthine Oxidase (XO) | 8-Aminohypoxanthine | Substrate | Vmax ≈ 32% of hypoxanthine |
Data sourced from multiple studies. nih.govresearchgate.net
Molecular and Cellular Pharmacology of 8 Amino Inosine
Modulation of Cellular Bioenergetics and Nucleotide Pools
Depletion of Intracellular ATP Levels
8-Amino-inosine exerts a significant impact on cellular energy homeostasis by causing a depletion of intracellular adenosine (B11128) triphosphate (ATP) levels. nih.gov This effect is attributed to the metabolic conversion of 8-amino-adenosine to its triphosphate form, 8-amino-ATP, within the cell. The accumulation of 8-amino-ATP coincides with a reduction in the endogenous ATP pool. nih.govnih.gov This relationship suggests that the depletion of ATP is a key contributor to the subsequent inhibition of transcription, as ATP is a necessary substrate for the synthesis of both the main body of messenger RNA (mRNA) and its poly(A) tail. nih.govnih.gov
The mechanism behind the ATP decline is thought to be similar to that of other adenosine analogs, where the modified adenosine diphosphate, in this case, 8-amino-ADP, may act as a substrate for or an inhibitor of ATP synthase. nih.gov In studies comparing 8-amino-adenosine to other compounds, it was found to have the most profound effect on both ATP pools and RNA synthesis. For instance, a 10 μM concentration of 8-amino-adenosine inhibited ATP pools by 92% and RNA synthesis by 94% after four hours of treatment in multiple myeloma cells. nih.gov
Regulation of Gene Expression and RNA Synthesis
Inhibition of Messenger RNA (mRNA) Synthesis
This compound, through its active triphosphate form 8-amino-ATP, is a potent inhibitor of messenger RNA (mRNA) synthesis. nih.govnih.govmdpi.com This inhibition is a direct consequence of both the depletion of the essential substrate ATP and the direct interference of 8-amino-ATP with the transcriptional machinery. nih.govnih.gov A strong correlation has been established between the decline in intracellular ATP levels and the reduction in RNA synthesis in cells treated with 8-amino-adenosine. nih.govnih.gov
The inhibitory action of this compound on RNA synthesis has been observed in various cancer cell lines, including multiple myeloma, mantle cell leukemia, glioma, and breast cancer. mdpi.com The 2'-OH group in the sugar moiety of 8-amino-adenosine makes it specific for RNA-directed processes, without directly affecting DNA synthesis. mdpi.com
Effects on RNA Polymerase II Phosphorylation
The activity of RNA polymerase II (RNAPII), the enzyme responsible for transcribing mRNA, is tightly regulated by the phosphorylation of its C-terminal domain (CTD). This compound treatment leads to a significant decrease in the phosphorylation of the RNAPII CTD. nih.govnih.gov This reduction in phosphorylation is a key mechanism through which this compound inhibits transcription.
The decline in RNAPII CTD phosphorylation can be attributed to two primary factors. Firstly, the depletion of intracellular ATP, as discussed previously, reduces the availability of the phosphate (B84403) donor required for the phosphorylation reaction, which is catalyzed by cyclin-dependent kinases (CDKs) such as CDK7 and CDK9. nih.govnih.gov Secondly, 8-amino-ATP can act as a competitive inhibitor at the ATP-binding sites of these kinases, directly hindering their ability to phosphorylate the RNAPII CTD. nih.govnih.gov This multifaceted inhibition of RNAPII phosphorylation effectively stalls the transcription process.
Interference with mRNA Polyadenylation
The process of adding a poly(A) tail to the 3' end of a pre-mRNA molecule, known as polyadenylation, is crucial for mRNA stability, export from the nucleus, and efficient translation. This compound interferes with this critical step in mRNA maturation. nih.govmdpi.com The depletion of intracellular ATP by 8-amino-adenosine directly impacts polyadenylation, as ATP is the substrate for poly(A) polymerase (PAP), the enzyme that synthesizes the poly(A) tail. nih.govmdpi.com
Potential for Ribosome Stalling and Context-Dependent Decoding
While direct studies on this compound's effect on translation are limited, the impact of its parent compound, inosine (B1671953), provides significant insights. Inosine, when present in an mRNA codon, can lead to ribosome stalling. oup.comresearchgate.netnih.gov This stalling is particularly pronounced when multiple inosines are present within the same codon. oup.comresearchgate.net Mass spectrometry analysis has shown that the presence of inosine in a codon can cause the ribosome to pause, resulting in truncated peptide products. oup.comresearchgate.net This phenomenon has been confirmed by ribosome profiling data from human tissues, indicating that inosine influences translation kinetics in vivo. oup.comnih.gov
In addition to stalling, inosine can be decoded in a context-dependent manner. While it is primarily interpreted as guanosine (B1672433) by the ribosome, it can also be read as adenosine or, less frequently, as uracil. oup.comresearchgate.netnih.gov This "recoding" can lead to the synthesis of proteins with altered amino acid sequences, expanding the coding potential of a single gene. oup.com Given that this compound is a modified form of inosine, it is plausible that it could also induce ribosome stalling and context-dependent decoding, though further research is needed to confirm this.
Mechanisms of Cell Death Induction
The direct effects of this compound on cell death pathways, including apoptosis and p53-independent mechanisms, are not extensively characterized in scientific literature. Research has more thoroughly investigated the cytotoxic effects of the related purine (B94841) analogue, 8-Amino-Adenosine. While these compounds are structurally similar, their metabolic fates and cellular activities can differ, and findings for one cannot be directly extrapolated to the other.
Apoptosis Induction in Cellular Models
Currently, there is a lack of specific studies detailing the direct induction of apoptosis in cellular models by this compound.
In contrast, extensive research on the related compound, 8-Amino-Adenosine, demonstrates its capacity to induce apoptosis. For example, in MCF-7 breast cancer cells, which express wild-type p53, 8-Amino-Adenosine treatment leads to clear apoptotic cell death. nih.gov This process is characterized by the cleavage of Poly (ADP-ribose) polymerase (PARP) and is blocked by the pan-caspase inhibitor Z-VAD, indicating a caspase-dependent apoptotic pathway. nih.govnih.gov Furthermore, 8-Amino-Adenosine has been shown to enhance radiation-induced apoptosis in human lung adenocarcinoma A549 cells. nih.gov It is crucial to reiterate that these findings pertain to 8-Amino-Adenosine, and similar studies on this compound are required to determine if it possesses comparable pro-apoptotic properties.
p53-Independent Cell Death Pathways
Direct evidence linking this compound to the activation of p53-independent cell death pathways is not available in the current body of scientific literature. The tumor suppressor protein p53 is a critical regulator of cell fate, and while many therapeutic agents rely on its function to induce apoptosis, pathways that bypass p53 are of significant interest for treating cancers with p53 mutations. mdpi.comucsf.edu
Studies have firmly established that 8-Amino-Adenosine activates cell death independently of p53 status. nih.govnih.gov It effectively inhibits cell proliferation and induces cell death in breast cancer cell lines regardless of whether they express wild-type p53 (MCF-7), mutant p53 (T47-D, MDA-MB-231), or have had functional p53 knocked down. nih.gov In MCF-7 cells, this p53-independent death proceeds through apoptosis, whereas in MDA-MB-231 cells, it appears to occur via a non-apoptotic, caspase-independent pathway. nih.govnih.gov Whether this compound engages similar or distinct p53-independent mechanisms remains an open area for investigation.
Signaling Pathway Modulation
This compound and its parent nucleoside, inosine, modulate several critical signaling pathways involved in inflammation and intracellular communication.
Activation of Adenosine Receptors (e.g., A2B Receptors via Inosine Accumulation)
A key mechanism of action for 8-aminopurines, including this compound, involves the inhibition of the enzyme purine nucleoside phosphorylase (PNPase). ahajournals.org PNPase is responsible for the phosphorolytic cleavage of inosine to hypoxanthine (B114508). diva-portal.org Inhibition of PNPase by compounds like 8-aminoguanine (B17156) leads to a significant accumulation of intracellular and interstitial inosine. nih.govahajournals.orgresearchgate.net This elevated level of inosine, a natural purine nucleoside, allows it to act as a signaling molecule, primarily through the activation of adenosine receptors. ahajournals.orgnih.gov
Research demonstrates that the effects of PNPase inhibition are often mediated by the adenosine A2B receptor. nih.govahajournals.org Inosine itself is a low-affinity agonist for adenosine receptors, with the ability to activate A2B receptors and stimulate adenylyl cyclase. nih.govdiva-portal.org This activation of the inosine/A2B receptor axis can lead to various physiological responses, including increased renal blood flow and enhanced excretory function. nih.govahajournals.org The effects of 8-aminoguanine on renal function were absent in A2B receptor knockout rats, confirming the essential role of this receptor in mediating the downstream effects of inosine accumulation. nih.govresearchgate.net Given that this compound also inhibits PNPase, it is hypothesized to function through a similar pathway of increasing inosine levels to activate A2B and other adenosine receptors. ahajournals.org
Table 1: Effect of Inosine on Adenosine Receptor-Mediated Signaling
| Compound | Receptor Target | Cell/System | Observed Effect | Reference |
|---|---|---|---|---|
| Inosine | A2B Receptor | HEK293 cells expressing A2B | Activated adenylyl cyclase, an effect blocked by an A2B antagonist. | nih.gov |
| Inosine | A3 Receptor | HEK-293 cells expressing rat A3 | Inhibited isoproterenol-stimulated cAMP accumulation (ED50 = 12.2 μM). | jci.org |
| Inosine | A3 Receptor | RBL-2H3 mast cells | Stimulated degranulation (ED50 = 2.3 μM). | jci.org |
| Inosine (via 8-aminoguanine) | A2B Receptor | Rats | Mediated diuretic, natriuretic, and glucosuric effects. | nih.govresearchgate.net |
Influence on Calcium Mobilization through Cyclic ADP-Ribose (cADPR) System
While there is no direct evidence of this compound modulating the cyclic ADP-ribose (cADPR) system, research on structurally related compounds strongly implicates the 8-amino-purine scaffold in the regulation of this crucial calcium signaling pathway. The cADPR system, which involves the synthesis and hydrolysis of cADPR by the ectoenzyme CD38, mobilizes intracellular Ca2+ stores independently of the inositol (B14025) trisphosphate pathway. physiology.orgmdpi.com
A derivative of this compound, 8-NH2-N1-Inosine 5'-monophosphate (8-NH2-N1-IMP), has been identified as the most potent inhibitor in a series of small molecules designed to target CD38-mediated hydrolysis of cADPR, with an IC50 of 7.6 μM. mdpi.com This finding suggests that this compound derivatives can directly access and inhibit the catalytic machinery of CD38, thereby influencing cADPR metabolism. mdpi.com
Furthermore, the compound 8-amino-cADPR is widely used in research as a potent and specific competitive antagonist of the cADPR receptor, effectively blocking cADPR-induced calcium release in numerous cell types, including smooth muscle cells and T-lymphocytes. physiology.orgijsit.comnih.govacs.orgnih.gov This demonstrates that the 8-amino substitution on the purine ring is a key determinant for interaction with the cADPR signaling apparatus.
Table 2: Influence of 8-Amino-Purine Derivatives on the cADPR/Ca2+ Signaling System
| Compound | Target | System | Observed Effect | Reference |
|---|---|---|---|---|
| 8-Amino-N1-Inosine 5'-monophosphate | CD38 (cADPR hydrolase activity) | Enzyme Assay | Inhibition of cADPR hydrolysis (IC50 = 7.6 μM). | mdpi.com |
| 8-amino-cADPR | cADPR Receptor | Permeabilized Jurkat T cells | Potent antagonist of cADPR-mediated Ca2+ release (IC50 ≈ 0.2 μM). | acs.org |
| 8-amino-cADPR | cADPR Receptor | Airway smooth muscle cells | Inhibited cADPR-induced Ca2+ increase and abolished acetylcholine-induced Ca2+ oscillations. | physiology.orgnih.gov |
| 8-amino-cADPR | cADPR Receptor | Aplysia cholinergic synapse | Decreased acetylcholine (B1216132) release and blocked NAD+-induced facilitation of release. | nih.gov |
Attenuation of Pro-inflammatory Cytokine Production (e.g., IL-1β, TNF-α)
A significant pharmacological effect associated with this compound is the attenuation of pro-inflammatory cytokine production, an action largely mediated by its parent nucleoside, inosine. nih.govnih.gov Pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α) are key drivers of inflammatory processes and are implicated in numerous diseases. mdpi.comfrontiersin.org
In various cellular and animal models, inosine has been shown to potently inhibit the production of TNF-α, IL-1β, IL-6, and IL-12 in immunostimulated macrophages and in models of endotoxemia. nih.govnih.govaai.org This inhibition occurs via a post-transcriptional mechanism and is partly dependent on adenosine A1 and A2 receptor signaling. nih.gov
The anti-inflammatory action of this compound is linked to its ability to inhibit PNPase. ahajournals.org By increasing the levels of endogenous inosine, it leverages inosine's natural anti-inflammatory properties. The activation of A2A and A2B receptors by the accumulated inosine is considered a key step in suppressing the inflammatory cascade. ahajournals.org This mechanism is thought to be responsible for the observed reduction in IL-1β levels following treatment with 8-aminopurines. ahajournals.org
Table 3: Effect of Inosine on Pro-inflammatory Cytokine Production
| Model | Stimulus | Cytokine(s) Inhibited | Key Finding | Reference |
|---|---|---|---|---|
| Murine Macrophages & Spleen Cells | Immunostimulation | TNF-α, IL-1, IL-12, IFN-γ | Potent inhibition of production via a post-transcriptional mechanism. | nih.gov |
| Endotoxemic Mice | LPS | TNF-α, IL-1α, IL-12, IFN-γ | Decreased plasma levels of multiple pro-inflammatory cytokines. | aai.org |
| Murine Acute Lung Injury Model | Intratracheal LPS | TNF-α, IL-1β, IL-6 | Significantly suppressed expression of cytokines in bronchoalveolar lavage fluid. | nih.gov |
| LPS-Treated Mice | LPS | TNF-α, IL-1β | Pre-intervention significantly suppressed pulmonary elevation of cytokines. | mdpi.comresearchgate.net |
Structure Activity Relationship Sar Studies of 8 Amino Inosine and Its Analogs
Influence of Substituents at the 8-Position on Biological Activity
The substituent at the 8-position of the purine (B94841) ring is a critical determinant of the biological activity of inosine (B1671953) analogs. Research has demonstrated that a variety of substituents at this position can profoundly impact the compound's potency and, in some cases, its specific function.
In the context of CD38 inhibition, a series of N1-inosine 5'-monophosphate (N1-IMP) analogs with different 8-position substituents have been evaluated. Among these, the 8-amino (8-NH2) group has been identified as particularly favorable. 8-NH2-N1-IMP emerged as the most potent inhibitor of CD38-mediated cADPR hydrolysis in one study, with an IC50 value of 7.6 μM. mdpi.comnih.gov This was a considerable improvement compared to its cyclic counterpart, 8-NH2-N1-cIDPR, which had an IC50 of 56 μM. nih.gov
Other substitutions at the 8-position have shown varied effects. For instance, an 8-bromo (8-Br) substituent also conferred inhibitory activity, though generally less potent than the 8-amino group. mdpi.comnih.gov Analogs with an 8-azido (8-N3) group showed no activity in some assays. mdpi.comnih.gov The unsubstituted (8-H) analog displayed low millimolar inhibitory activity. mdpi.comnih.gov These findings highlight the significant role of the electronic and steric properties of the 8-substituent in modulating the inhibitory potential against CD38.
Similarly, for TLR7 and TLR8 agonism, modifications at the 8-position of purine analogs are crucial. Studies on 8-oxoadenine derivatives, which share the purine core, have shown that substitutions at this position are essential for TLR7 stimulation. researchgate.net While direct SAR data for 8-amino-inosine on TLRs is less detailed in the provided context, the general principle of the 8-position being a key modification site for purine-based TLR agonists is well-established. researchgate.netresearchgate.net For example, in imidazoquinoline-based TLR7/8 agonists, substitutions projecting into a hydrophobic pocket at the dimer interface of the receptor are critical for activity. researchgate.net
| Compound/Analog | Substituent at 8-Position | Target | Activity (IC50) | Reference |
| 8-Amino-N1-IMP | -NH2 | CD38 | 7.6 µM | mdpi.comnih.gov |
| 8-Bromo-N1-IMP | -Br | CD38 | Similar to 8-Br N1-IMP analogue 10 | nih.gov |
| 8-Azido-N1-IMP | -N3 | CD38 | No activity | mdpi.comnih.gov |
| N1-IMP | -H | CD38 | 14 µM | nih.gov |
| 8-Amino-N1-cIDPR | -NH2 | CD38 | 56 µM | nih.govplos.orgnih.gov |
| N1-cIDPR | -H | CD38 | 276 µM | plos.orgnih.gov |
Role of the Ribose Moiety and Phosphate (B84403) Group in Efficacy
The ribose moiety and the 5'-phosphate group are indispensable for the efficacy of this compound analogs, particularly as inhibitors of CD38. mdpi.com Studies have unequivocally demonstrated that the absence or significant alteration of these components leads to a dramatic loss of biological activity.
The 5'-phosphate group is essential for useful inhibitory activity against CD38. mdpi.comnih.gov Attempts to replace the phosphate group with a sulfonamide bioisostere were not successful, underscoring the specific requirement for the phosphate. mdpi.com The importance of this group is further highlighted by the observation that non-phosphorylated N1-ribosyl inosine analogs were poor inhibitors of CD38. mdpi.comnih.gov For example, N1-ribosyl-8-amino-inosine only showed low millimolar inhibitory activity. mdpi.comnih.gov
The ribose moiety itself, particularly the "northern" ribose in the context of larger cyclic analogs, makes key interactions within the CD38 binding site. nih.gov The hydrolysis of the small fragment 8-NH2-N1-IMP at the N1-ribosyl bond suggests it binds in the active site in a manner that allows the catalytic residue access, reinforcing the importance of the ribose for proper orientation and binding. nih.gov Furthermore, the stereochemistry of the ribose is crucial. L-ribose-N1-IMP analogs showed a significant reduction in activity compared to their D-ribose counterparts, suggesting that the specific conformation of the ribose is critical for optimal interaction with the target. nih.gov For instance, the 8-H L-N1-IMP analog had a 30-fold lower activity than the D-ribose version. nih.gov Deletion of the 2'-hydroxyl group from the ribose in 8-substituted cADPR analogs was also found to be a critical factor, diminishing their antagonistic activity. acs.org
| Compound/Analog | Ribose/Phosphate Modification | Target | Activity (IC50) | Finding | Reference |
| 8-NH2-N1-IMP | 5'-phosphate present | CD38 | 7.6 µM | Phosphate is essential for activity. | mdpi.comnih.gov |
| N1-ribosyl-8-NH2-inosine | No 5'-phosphate | CD38 | Low mM activity | Loss of phosphate leads to poor inhibition. | mdpi.comnih.gov |
| L-N1-IMP (8-H) | L-ribose instead of D-ribose | CD38 | 460 µM | D-ribose configuration is preferred for activity. | nih.gov |
| N1-IMP (8-H) | D-ribose | CD38 | 14 µM | D-ribose configuration is preferred for activity. | nih.gov |
Conformational Preferences and Ligand-Binding Pocket Interactions
The conformational preference of this compound analogs, particularly the orientation of the purine base relative to the ribose sugar (syn vs. anti), is a key factor in their interaction with binding pockets. Substituents at the 8-position can significantly influence this preference. nih.gov Bulky substituents at the C8 position tend to favor a syn conformation. nih.govnih.gov This conformational lock can be crucial for fitting into a specific binding pocket and establishing productive interactions.
For CD38 inhibitors, docking studies and crystallography have provided detailed insights into ligand-binding pocket interactions. plos.orgnih.gov In the case of 8-amino-N1-cIDPR, the amino group at the 8-position was predicted and later confirmed by crystallography to form a hydrogen bond with Asp-155 in the CD38 active site. plos.orgnih.gov This interaction, along with a second hydrogen bond from a realigned Glu-146 to the N7 atom of the hypoxanthine (B114508) ring, rationalizes the improved inhibitory activity of the 8-amino analog compared to the unsubstituted parent compound. plos.orgnih.gov The main interactions for the cyclic backbone involve amino acids such as Trp-125, Ser-126, Arg-127, Thr-221, and Phe-222. nih.gov These specific interactions highlight the importance of designing ligands that can form multiple, stable contacts within the binding pocket.
The ability of 8-amino-N1-IMP to be hydrolyzed by CD38 suggests that it binds deep within the active site, positioning the N1-ribosyl bond near the catalytic residue Glu-226. nih.govnih.gov This implies a specific conformational arrangement that allows for both potent inhibition and substrate-like behavior at high enzyme concentrations.
Fragment-Based Drug Design Approaches
Fragment-based drug design (FBDD) has emerged as a powerful strategy for developing novel inhibitors, including those targeting CD38, starting from small, low-affinity fragments. mdpi.comnih.govfrontiersin.orgacs.orgresearchgate.net The N1-inosine 5'-monophosphate (N1-IMP) scaffold represents a key fragment derived from the larger, more complex cyclic ADP-ribose (cADPR) structure. mdpi.comnih.gov
The rationale behind this approach is that smaller, less complex fragments like N1-IMP are more attractive starting points for inhibitor design due to their lower molecular weight and synthetic accessibility. nih.govnih.gov By screening a series of these fragments, researchers can identify initial hits that bind to the target. researchgate.net These fragments can then be "grown" or linked together in a structure-guided manner to enhance affinity and selectivity. frontiersin.orgacs.orgresearchgate.net
The successful development of 8-amino-N1-IMP as a potent CD38 inhibitor exemplifies the FBDD approach. mdpi.comnih.gov Starting with the N1-IMP fragment, which itself showed inhibitory activity, modifications at the 8-position were explored. nih.gov The discovery that the 8-amino substitution significantly improved potency provided a clear direction for optimization. mdpi.comnih.gov The finding that these small fragments inhibit cADPR hydrolysis more efficiently than their parent cyclic compounds validates the fragment-based strategy for this target. plos.orgnih.gov This approach allows for the systematic exploration of chemical space around a core scaffold to build high-affinity ligands. frontiersin.org
Analytical and Preclinical Research Methodologies for 8 Amino Inosine Studies
In Vitro Experimental Systems
In vitro methodologies are fundamental for elucidating the biochemical activity and mechanism of action of 8-Amino-Inosine at a cellular and molecular level. These systems allow for controlled investigation of the compound's direct interactions with specific biological targets.
While extensive research has been conducted on related 8-aminopurines like 8-amino-adenosine in various cancer cell lines, specific studies detailing the direct cytotoxic efficacy of this compound in these models are not as prevalent in the existing literature. nih.govaacrjournals.org The primary mechanism investigated for this class of compounds involves the inhibition of purine (B94841) nucleoside phosphorylase (PNPase), which leads to an accumulation of endogenous purine nucleosides like inosine (B1671953). nih.govahajournals.org
The potential effects of this compound can be inferred from studies on its metabolite, inosine. In cell culture studies involving immunostimulated macrophages and spleen cells, inosine has been observed to inhibit the production of several pro-inflammatory cytokines, including tumor necrosis factor (TNF)-alpha, interleukin (IL)-1, and interleukin (IL)-12. drugbank.com This suggests that by increasing local concentrations of inosine, this compound could indirectly modulate immune responses. Further research has utilized cultured renal microvascular smooth muscle cells to demonstrate that related PNPase inhibitors can increase intracellular levels of inosine and 3',5'-cAMP, a key signaling molecule. ahajournals.orgresearchgate.netnih.gov
Recombinant enzyme assays are crucial for quantifying the direct interaction between this compound and its enzymatic targets, primarily purine nucleoside phosphorylase (PNPase).
Purine Nucleoside Phosphorylase (PNPase): Kinetic analyses have been performed using recombinant human PNPase (rhPNPase) to characterize the inhibitory properties of this compound. These studies confirm that this compound acts as a competitive inhibitor of PNPase. nih.govresearchgate.net The reported inhibition constant (Ki) for this compound is in the micromolar range. nih.govresearchgate.net
Further investigation revealed that this compound is not only an inhibitor but also a competitive substrate for PNPase. nih.gov The enzyme metabolizes this compound into 8-Aminohypoxanthine (B116433), which is itself a competitive inhibitor of PNPase. nih.gov A Michaelis-Menten kinetic analysis showed that the Michaelis constant (Km) of rhPNPase for this compound as a substrate was similar to that for its natural substrate, inosine, indicating comparable binding affinity. nih.gov Comparative studies have established the potency order for PNPase inhibition among related compounds as: 8-aminoguanine (B17156) > 8-aminohypoxanthine = 8-aminoinosine. nih.govresearchgate.net
| Compound | Inhibition Type | Inhibition Constant (Ki) | Reference |
|---|---|---|---|
| This compound | Competitive | 35 µmol/L (95% CI, 26-49) | nih.gov |
| This compound | Competitive | 48 µmol/L | researchgate.net |
| 8-Aminohypoxanthine | Competitive | 35 µmol/L (95% CI, 27-49) | nih.gov |
| 8-Aminoguanine | Competitive | 2.8 µmol/L (95% CI, 2.2-3.5) | nih.govahajournals.org |
CD38: The ectoenzyme CD38 is another target for purine-based compounds. Research has been conducted on a phosphorylated derivative of this compound, specifically 8-Amino-N1-inosine 5′-monophosphate (8-NH2-N1-IMP). mdpi.comresearchgate.net This fragment analogue has been shown to be a potent inhibitor of CD38-mediated hydrolysis of cyclic ADP-ribose (cADPR). mdpi.comresearchgate.net High-performance liquid chromatography (HPLC) studies also demonstrated that 8-NH2-N1-IMP is cleaved by high concentrations of CD38, confirming that it accesses the enzyme's catalytic machinery and acts as a substrate. mdpi.comresearchgate.net
| Compound | Assay | Inhibitory Concentration (IC50) | Reference |
|---|---|---|---|
| 8-Amino-N1-inosine 5′-monophosphate (8-NH2-N1-IMP) | CD38-mediated cADPR hydrolysis | 7.6 μM | mdpi.comresearchgate.net |
In Vivo Animal Models
Animal models are indispensable for evaluating the physiological effects and therapeutic potential of this compound in a complex, living system.
The effects of this compound on kidney function have been investigated in rat models. Systemic administration of this compound was found to induce significant diuresis (increased urine volume), natriuresis (increased sodium excretion), and glucosuria (increased glucose excretion). nih.gov A key finding from these studies is that, unlike the related compound 8-aminoguanine, this compound does not cause antikaliuresis (i.e., it does not reduce potassium excretion). nih.gov
The mechanism underlying these renal effects is the inhibition of PNPase in vivo. This was confirmed by analyzing urine from treated rats, which showed a reduction in the ratios of PNPase products to their substrates (i.e., a decreased hypoxanthine-to-inosine ratio). nih.gov It was also demonstrated that this compound is metabolized to 8-aminohypoxanthine in vivo, which likely contributes to the observed effects. nih.gov The diuretic and natriuretic actions of PNPase inhibitors are believed to be mediated by the subsequent increase in renal interstitial inosine, which activates adenosine (B11128) A2B receptors, leading to enhanced renal medullary blood flow and improved excretory function. researchgate.netnih.govnih.gov
| Compound | Diuresis | Natriuresis | Glucosuria | Potassium Excretion | Reference |
|---|---|---|---|---|---|
| This compound | Yes | Yes | Yes | No change | nih.gov |
| 8-Aminohypoxanthine | Yes | Yes | Less pronounced | No change | nih.gov |
| 8-Aminoguanine | Yes | Yes | Yes | Decreased (Antikaliuresis) | nih.gov |
Research indicates that 8-aminopurines as a class have beneficial effects in animal models of stroke. ahajournals.orgnih.govresearchgate.net The therapeutic rationale for using this compound in this context stems from its function as a PNPase inhibitor that increases endogenous levels of inosine. nih.gov Inosine itself has been studied extensively in models of neurological injury and has demonstrated potent neuroprotective and neuroregenerative properties. ahajournals.orgnih.gov
In rat models of stroke, specifically middle cerebral artery occlusion (MCAO), inosine treatment has been shown to reduce the volume of cerebral infarction, stimulate the growth of new axonal projections from the undamaged hemisphere, and lead to improved performance on sensorimotor tasks. ahajournals.orgnih.govahajournals.orgpnas.org Inosine is thought to promote axonal rewiring and reorganization, enhancing the brain's capacity for recovery after injury. nih.govpnas.org Given that this compound effectively elevates inosine levels, it represents a promising agent for achieving these neurorestorative effects. nih.gov
The therapeutic potential of 8-aminopurines has been explored in animal models of metabolic syndrome, a condition characterized by obesity, insulin (B600854) resistance, and hypertension. ahajournals.orgnih.govresearchgate.net While direct studies on this compound in these specific models are limited, research on the related PNPase inhibitor 8-aminoguanine in Zucker Diabetic-Sprague Dawley (ZDSD) rats provides a strong preclinical basis for its use. nih.govahajournals.orgnih.govresearchgate.netahajournals.org The ZDSD rat is a well-established model for type 2 diabetes and metabolic syndrome. nih.govresearchgate.net
In ZDSD rats, chronic treatment with 8-aminoguanine led to a multitude of beneficial effects, including:
Reduced arterial blood pressure. ahajournals.orgnih.gov
Improved glycemic control, as indicated by reduced HbA1c levels. ahajournals.orgnih.gov
Attenuation of polydipsia (excessive thirst) and polyuria (excessive urination). ahajournals.orgnih.gov
Improved cardiac and renal histopathology. ahajournals.orgnih.gov
The mechanism for these improvements involves the inhibition of PNPase, which rebalances the purine metabolome away from pro-inflammatory products like hypoxanthine (B114508) and towards anti-inflammatory molecules like inosine. nih.govresearchgate.net This shift also leads to a significant reduction in circulating levels of the inflammatory cytokine IL-1β, which is known to contribute to cardiovascular complications and type 2 diabetes. ahajournals.orgnih.govresearchgate.net As this compound shares the same core mechanism of PNPase inhibition, it is hypothesized to produce similar beneficial outcomes in models of metabolic disorders. nih.gov
Immunological Models
The immunomodulatory properties of purine nucleosides, including this compound and its related compounds, are often investigated using various preclinical immunological models. These models are crucial for understanding the compound's effects on the immune system and its potential therapeutic applications in inflammatory and autoimmune diseases.
In vivo models are central to this research. For instance, to study the effects of inhibiting purine nucleoside phosphorylase (PNPase), an enzyme targeted by this compound, animal models of PNPase deficiency have been developed. Administration of 8-aminoguanosine (B66056), a related nucleoside, to dogs and rats has been used to create in vivo models of this immunodeficiency, which is characterized by impaired T-cell function. nih.govnih.gov These models allow for the investigation of the specific control of lymphopoiesis and in-vivo immune function. nih.gov
Murine models of various inflammatory and autoimmune conditions are also widely used. For example, inosine has been shown to be protective in mouse models of autoimmune diseases, such as multiple-low-dose streptozotocin-induced diabetes and non-obese diabetic mouse models. direct-ms.org It has also been found to prevent the development of dextran (B179266) sodium sulphate (DSS)-induced colitis in murine models, suggesting a potential therapeutic role in inflammatory bowel disease. direct-ms.orgresearchgate.net Furthermore, inosine has demonstrated protective effects in animal models of sepsis and ischemia-reperfusion. direct-ms.orgatsjournals.org Studies using these models often involve the administration of the compound followed by the assessment of disease parameters, inflammatory markers, and immune cell responses.
The study of microbiota-derived metabolites has also highlighted the immunological role of inosine. In lupus mouse models, fecal microbiota transplantation was found to enrich Lactobacillus johnsonii and purine metabolites, including inosine, which in turn ameliorated lupus-like symptoms by inhibiting B cell differentiation. nih.gov Such studies underscore the importance of considering the gut microbiome in immunological research involving purine nucleosides.
Biochemical and Biophysical Characterization Techniques
A suite of sophisticated biochemical and biophysical techniques is employed to characterize this compound, determine its purity, and study its interactions with biological macromolecules.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation and characterization of this compound and its derivatives. 1H, 13C, and 31P-NMR spectra are used to confirm the chemical structure of newly synthesized compounds. researchgate.net For example, the spectral data from NMR analysis, in conjunction with mass spectrometry and UV spectroscopy, were used to confirm the structure of 8-amino-2'-deoxyinosine, a related compound. nih.gov NMR is also a valuable tool in metabolomics studies, capable of identifying and quantifying a range of metabolites, including inosine and other purines, in biological samples. nih.gov This can provide insights into the metabolic pathways affected by this compound.
Chromatographic techniques are fundamental for the purification, analysis, and quantification of this compound and its metabolites in various biological matrices. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most commonly employed methods. researchgate.netnih.govfrontiersin.orgfrontiersin.org
HPLC is utilized for the analysis of reaction products in enzyme assays, such as the conversion of inosine to hypoxanthine by PNPase. nih.gov It is also used to determine the purity of synthesized this compound analogues, often in conjunction with a photodiode array detector. researchgate.net For instance, analytical HPLC was used to confirm the purity of newly synthesized 8-amino-N1-inosine 5'-monophosphate to be ≥95%. researchgate.net HPLC can also be coupled with other detection methods, such as UV detection, for the quantification of inosine and hypoxanthine in human plasma. nih.gov
UPLC, offering higher resolution and sensitivity than traditional HPLC, is frequently coupled with tandem mass spectrometry (UPLC-MS/MS) for the detection and quantification of endogenous 8-aminopurines, including this compound, in biological samples like urine and renal microdialysate. nih.govresearchgate.netresearchgate.netmdpi.com
Mass spectrometry (MS) is a highly sensitive and specific technique for the identification and quantification of this compound and its metabolites. It is often coupled with chromatographic separation methods like UPLC for enhanced performance. UPLC-MS/MS has been instrumental in identifying this compound as an endogenous 8-aminopurine. nih.govresearchgate.net This technique is also used to measure the in vivo effects of this compound on purine metabolism, for example, by quantifying the ratios of PNPase products (guanine and hypoxanthine) to their respective substrates (guanosine and inosine) in urine. nih.gov High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of synthesized compounds, providing further confirmation of their identity. researchgate.net
Enzyme activity and inhibition assays are critical for understanding the mechanism of action of this compound, particularly its role as an enzyme inhibitor. A primary target of this compound is purine nucleoside phosphorylase (PNPase). Assays to measure the inhibitory effect of this compound on PNPase typically involve incubating the recombinant human enzyme with its substrate (e.g., inosine) in the presence and absence of the inhibitor. nih.govbiorxiv.org The reaction products, such as hypoxanthine, are then quantified using methods like HPLC. nih.gov These assays allow for the determination of key inhibitory parameters, such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). frontiersin.orgbiorxiv.org Studies have shown that this compound acts as a competitive inhibitor of PNPase. nih.gov
Similar assays are used to evaluate the inhibitory activity of this compound and its analogues against other enzymes, such as CD38, which is involved in the metabolism of the calcium-mobilizing second messenger cyclic ADP-ribose (cADPR). researchgate.net The inhibition of CD38-mediated hydrolysis of cADPR can be assessed by incubating the enzyme with the substrate and inhibitor, and then measuring the amount of unhydrolyzed cADPR remaining. researchgate.net
The following table summarizes the inhibitory activity of this compound and related compounds on target enzymes.
| Compound | Target Enzyme | Inhibition Constant (Ki) | IC50 | Reference(s) |
| This compound | rhPNPase | 35 µmol/L | nih.gov | |
| This compound | rhPNPase | 48 µmol/L | nih.gov | |
| 8-Aminoguanine | rhPNPase | 2.8 µmol/L | nih.gov | |
| 8-NH2-N1-IMP | CD38 | 7.6 µM | researchgate.net | |
| 8-NH2-N9-butyl-cIDPR | CD38 | 3.3 µM | researchgate.net | |
| cIDPR | CD38 | 276 µM | researchgate.net |
rhPNPase: recombinant human Purine Nucleoside Phosphorylase
Molecular biology techniques are employed to investigate the downstream cellular effects of this compound and related compounds, including their impact on gene expression and protein levels.
RNA Synthesis Measurements: The effects of 8-amino-purines on RNA synthesis are a key area of investigation. Studies on the related compound, 8-amino-adenosine, have shown that it can inhibit global RNA synthesis. nih.gov This inhibition is often correlated with a decrease in intracellular ATP levels. nih.govresearchgate.net The mechanism of transcription inhibition can be multifaceted, involving the incorporation of the 8-amino-adenosine metabolite into nascent mRNA, leading to chain termination, and a reduction in the phosphorylation of RNA polymerase II. nih.govresearchgate.net In vitro transcription assays can be used to demonstrate the competition of the triphosphate form of the analogue with ATP for incorporation into mRNA. researchgate.net
Western Blotting: Western blotting, or immunoblotting, is a widely used technique to detect and quantify specific proteins in a cell or tissue lysate. This method is valuable for assessing the impact of this compound on the expression levels of proteins involved in various cellular pathways. For example, in studies of the related nucleoside inosine, western blotting has been used to evaluate the levels of synaptic proteins, proteins involved in signaling pathways like mTOR, and proteins related to cellular stress and metabolism. direct-ms.orgfrontiersin.org The general procedure involves separating proteins by size using SDS-PAGE, transferring them to a membrane, and then probing with specific primary antibodies against the protein of interest, followed by detection with a labeled secondary antibody.
Future Research Trajectories and Translational Outlook for 8 Amino Inosine
Deepening Understanding of Pleiotropic Actions and Interconnected Pathways
Future research on 8-Amino-Inosine must prioritize a deeper investigation into its multifaceted, or pleiotropic, biological effects. The compound is known to be a competitive substrate and inhibitor of purine (B94841) nucleoside phosphorylase (PNPase). nih.gov This inhibition leads to a significant shift in the purine metabolome, increasing the levels of PNPase substrates like inosine (B1671953) and guanosine (B1672433) while decreasing products such as hypoxanthine (B114508). nih.govnih.gov A primary consequence of elevated inosine is the activation of adenosine (B11128) receptors, particularly the A2B receptor, which has been linked to enhanced renal excretory function. nih.govnih.govnih.gov
However, the full spectrum of its mechanism is likely more complex. The actions of related compounds like 8-aminoguanine (B17156) suggest that not all effects are mediated through PNPase inhibition alone. nih.govnih.gov Therefore, a key research trajectory is to identify and characterize these additional signaling pathways. Investigating potential interactions with other purinergic receptors or downstream effectors of adenosine receptor activation, such as adenylyl cyclase and mitogen-activated protein kinase (MAPK) signaling, is crucial. nih.govresearchgate.net Furthermore, exploring whether this compound directly or indirectly influences inflammatory signaling cascades, such as those involving Toll-like receptors (TLRs) like TLR7 and TLR8 which are known to recognize purine-like structures, could reveal novel immunomodulatory roles. researchgate.netnih.gov Elucidating these interconnected pathways will be essential for a comprehensive understanding of its therapeutic potential and for identifying new clinical applications.
Rational Design and Synthesis of Potent and Selective Analogues
The development of this compound analogues through rational design represents a promising avenue for enhancing its therapeutic profile. A key goal is to synthesize derivatives with increased potency and selectivity for specific molecular targets, such as PNPase or other enzymes like CD38. bath.ac.ukmdpi.com Structure-activity relationship (SAR) studies are fundamental to this effort. For instance, research on 8-substituted-N1-Inosine 5'-monophosphate derivatives has provided initial insights, demonstrating that the 5'-phosphate group is critical for inhibitory activity against CD38. bath.ac.uknih.gov
The synthesis of a focused library of analogues allows for systematic evaluation of different substitutions at the 8-position of the purine ring and modifications to the ribose moiety. mdpi.comnih.gov As demonstrated in the development of 8-NH₂-N1-IMP, which proved to be a potent inhibitor of CD38, strategic chemical synthesis can yield compounds with significant activity. bath.ac.uknih.gov Future work should focus on creating analogues that are not only potent but also selective, minimizing off-target effects. This involves designing molecules that fit precisely into the active site of the target enzyme while having a low affinity for other related proteins. Such efforts will be critical for developing drug candidates with improved efficacy and a better safety profile.
| Compound/Analogue | Modification from Inosine Core | Target | Potency (IC₅₀) | Key Finding |
| 8-NH₂-N1-IMP | 8-Amino substitution, N1-ribosylation, 5'-monophosphate | CD38 | 7.6 µM | The 5'-phosphate group is essential for significant inhibitory activity. bath.ac.uknih.gov |
| 8-Bromo-N1-IMP Analogue | 8-Bromo substitution, N1-ribosylation, 5'-monophosphate | CD38 | Less potent than 8-NH₂-N1-IMP | Serves as a synthetic precursor and demonstrates that the 8-substituent influences activity. mdpi.com |
| N1-IMP with Sulfonamide | 5'-phosphate replaced with a sulfonamide bioisostere | CD38 | Not fruitful | Indicates a strict structural requirement for the phosphate (B84403) group for CD38 inhibition. bath.ac.uk |
Exploration in Emerging Disease Areas (e.g., Age-Associated Disorders)
The known mechanisms of 8-aminopurines suggest significant potential for this compound in emerging disease areas, particularly age-associated disorders. Related compounds have already shown promise in reversing age-related retinal degeneration and lower urinary tract dysfunction in animal models. nih.govnih.gov This provides a strong rationale for investigating this compound in similar contexts.
Furthermore, the parent compound, inosine, is extensively studied for its neuroprotective properties in models of age-related neurodegenerative diseases such as Alzheimer's and Parkinson's disease. nih.govresearchgate.netuniecampus.it The protective effects of inosine are often attributed to its ability to raise levels of its metabolite, urate, a potent antioxidant, and to modulate neuroinflammation and neurotransmitter release. nih.govnih.govresearchgate.net Given that this compound inhibits PNPase to increase endogenous inosine levels, it could serve as a novel strategy to achieve these neuroprotective effects. nih.gov Future research should systematically evaluate this compound in preclinical models of these conditions to determine if it offers a more potent or sustained therapeutic effect compared to direct inosine administration.
| Disease Area | Observed Effects of Inosine (Parent Compound) | Potential Mechanism of Action | Rationale for this compound Exploration |
| Parkinson's Disease (PD) | Reduces neurotoxin-induced cell loss and behavioral deficits. nih.gov | Increases levels of urate (antioxidant); modulates neuroinflammation. nih.govnih.gov | May increase brain inosine and urate levels more effectively, offering enhanced neuroprotection. |
| Alzheimer's Disease (AD) | Prevents memory deficits and protects against synaptic loss in animal models. nih.govresearchgate.net | Antioxidant effects; reduces neuroinflammation and modulates ion pump activity. nih.govresearchgate.net | Could offer a novel approach to modulate multiple neuroprotective brain mechanisms. |
| Multiple Sclerosis (MS) | Decreases severity and prevents progression in EAE (animal model of MS). nih.gov | Anti-inflammatory effects; prevents demyelination and astrogliosis. nih.gov | Potential to modulate neuroinflammatory pathways relevant to MS. |
| Age-Associated Retinal Degeneration | Reversed by the related compound 8-aminoguanine. nih.gov | Likely involves rebalancing the purine metabolome. nih.gov | Direct investigation is warranted based on the effects of structurally similar compounds. |
Role as a Mechanistic Probe in Purine Biology
Beyond its therapeutic potential, this compound serves as a valuable chemical tool, or mechanistic probe, for studying purine biology. As a known inhibitor of PNPase, it allows researchers to dissect the physiological and pathological roles of the purine salvage pathway. nih.govnih.gov By administering this compound, scientists can induce a controlled accumulation of inosine and guanosine and study the downstream consequences in various cell types and organ systems. nih.gov
This approach can help answer fundamental questions about purine metabolism, such as how cells respond to shifts in the balance of purine nucleosides and bases. For example, it can be used to explore the specific contributions of the inosine-A2B receptor pathway in different tissues or to investigate the functions of guanosine, whose pharmacology is less understood than that of adenosine. nih.gov The ability of this compound to act as both a substrate and a competitive inhibitor of PNPase adds a layer of nuance, allowing for detailed kinetic studies of the enzyme and its role in cellular metabolism. nih.gov Its use as a probe will continue to shed light on the complex and vital roles of purines in health and disease. mdpi.com
Potential in Combination Therapies and Drug Repurposing Strategies
Future research should explore the potential of this compound in combination therapies. Its ability to increase endogenous inosine levels could be leveraged to create synergistic effects with other drugs. For instance, inosine has been shown to enhance the efficacy of immune checkpoint blockade in cancer models by providing an alternative carbon source for effector T-cells, thus improving their anti-tumor function. researchgate.net A combination strategy using this compound to boost inosine levels alongside immunotherapy could represent a novel approach to treating solid tumors. researchgate.netnih.gov Similarly, its potential anti-inflammatory and neuroprotective effects could complement existing treatments for neurodegenerative diseases. researchgate.netfrontiersin.org
The strategy of applying this compound to new disease areas based on its well-defined mechanism of PNPase inhibition is a form of drug repurposing. acs.orghealth-online-hero.com By focusing on diseases where elevated inosine or rebalanced purine metabolism is known to be beneficial, such as certain cardiovascular or metabolic disorders, researchers can accelerate the path to potential clinical applications. nih.gov
Prospects for Clinical Translation and Associated Challenges
The clinical translation of this compound from a research compound to a therapeutic agent faces several prospects and challenges. nih.gov The primary prospect lies in its potential to address unmet medical needs in age-associated, cardiovascular, and renal diseases where modulating the purine salvage pathway is a promising strategy. nih.govnih.gov
However, the path to clinical use is fraught with challenges common to new drug development. frontiersin.orgresearchgate.net A critical step is conducting extensive preclinical studies to establish a comprehensive profile of its pharmacokinetics and pharmacodynamics. A major challenge will be to ensure that chronic inhibition of PNPase does not lead to unintended consequences, as the purine salvage pathway is vital for normal cellular function and nucleotide synthesis. nih.gov The complexity of manufacturing highly pure and stable analogues at a large scale can also be a significant hurdle. frontiersin.org Successfully navigating the rigorous phases of clinical trials, from initial safety assessments in Phase I to demonstrating efficacy in larger patient populations, will require careful design and substantial investment. nih.gov Overcoming these challenges will be essential to realize the therapeutic potential of this compound.
Q & A
Basic Research Questions
Q. What is the role of 8-Amino-Inosine in nucleic acid synthesis, and how can its biochemical activity be experimentally validated?
- Methodological Answer : this compound is a nucleoside critical for purine and pyrimidine nucleotide biosynthesis, serving as a precursor in DNA/RNA synthesis pathways. To validate its activity, researchers can:
- Use radiolabeled this compound in in vitro transcription assays to track incorporation into RNA strands.
- Employ enzymatic assays (e.g., spectrophotometric monitoring of hypoxanthine-guanine phosphoribosyltransferase activity) to quantify nucleotide conversion rates.
- Reference structural analogs like 8-Aminoadenosine derivatives for comparative studies on nucleoside transporter interactions .
Q. What are the recommended protocols for handling and storing this compound to ensure stability?
- Methodological Answer :
- Storage : Store at -20°C in airtight, light-resistant containers to prevent degradation. Avoid long-term storage due to potential aging effects, which may alter reactivity .
- Handling : Use PPE (gloves, lab coats) in a fume hood. Avoid contact with oxidizers, as decomposition may release toxic gases (e.g., CO, NOx). Monitor pH and temperature during experiments to minimize instability .
Q. Which analytical techniques are most effective for characterizing this compound purity and structural integrity?
- Methodological Answer :
- HPLC-MS : For quantifying purity and detecting degradation products (e.g., oxidized derivatives).
- NMR Spectroscopy : To confirm molecular structure (e.g., amine proton signals at δ 6.8–7.2 ppm).
- FT-IR : Identify functional groups (e.g., NH₂ stretching at ~3400 cm⁻¹). Cross-reference data with published spectra for validation .
Advanced Research Questions
Q. How do structural modifications of this compound influence its interaction with concentrative nucleoside transporters (CNTs)?
- Methodological Answer :
- Comparative Studies : Synthesize analogs (e.g., 8-Aminoadenosine) and test affinity via competitive inhibition assays using radiolabeled substrates.
- Conformational Analysis : Use molecular docking simulations to predict binding modes to CNT1/2. Validate with cryo-EM or X-ray crystallography if possible.
- Data Interpretation : Correlate transporter affinity with substituent electronegativity or steric effects. Note discrepancies between in silico predictions and empirical data .
Q. What experimental challenges arise when studying this compound’s metabolic flux in cellular systems, and how can they be mitigated?
- Methodological Answer :
- Challenge 1 : Endogenous nucleosides competing with this compound for incorporation.
- Mitigation : Use isotope tracing (e.g., ¹³C-labeled this compound) and LC-MS to distinguish exogenous vs. endogenous pools.
- Challenge 2 : Variable enzymatic activity across cell lines.
- Mitigation : Normalize data to cell-specific enzyme expression levels (e.g., via qPCR or Western blot).
- Statistical Rigor : Apply ANOVA with post-hoc tests to account for biological variability. Report p-values and confidence intervals for transparency .
Q. How should researchers resolve contradictions in stability data for this compound under varying experimental conditions?
- Methodological Answer :
- Root-Cause Analysis : Compare degradation profiles under controlled variables (e.g., pH, temperature, light exposure). Use accelerated stability studies (40°C/75% RH) to model long-term behavior.
- Data Reconciliation : Publish raw datasets with metadata (e.g., storage history, solvent systems) to enable cross-study validation.
- Case Study : Conflicting reports on thermal decomposition (65–145°C range) may stem from impurities or moisture content. Replicate experiments with rigorously purified batches .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
